

Crystal structure of Copper(II) isobutyrate monohydrate

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Compound of Interest

Compound Name: Copper(II)i-butyrate

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The crystal structure of Copper(II) isobutyrate monohydrate is a classic example of the binuclear "paddlewheel" (lantern) architecture, a structural motif defining the physicochemical identity of many copper(II) carboxylates. This guide synthesizes its crystallographic data, synthesis protocols, and magnetic properties for researchers in bio-inorganic chemistry and drug development.

Part 1: Executive Summary & Structural Core

Compound: Copper(II) Isobutyrate Monohydrate Formula: $[\text{Cu}_2(\mu\text{-O}_2\text{CCH}(\text{CH}_3)_2)_4(\text{H}_2\text{O})_2]$
(Dimeric form) Stoichiometry: $\text{Cu}(\text{C}_4\text{H}_7\text{O}_2)_2 \cdot \text{H}_2\text{O}$ Structural Class: Binuclear Copper(II) Carboxylate "Paddlewheel"^[1]

The core significance of this structure lies in its antiferromagnetic coupling. Two copper(II) centers are bridged by four isobutyrate ligands in a syn-syn coordination mode, bringing the metal ions into close proximity ($\sim 2.62 \text{ \AA}$) and facilitating superexchange interactions through the carboxylate orbitals.

Part 2: Crystallographic Architecture

Unlike simple ionic salts, Copper(II) isobutyrate monohydrate does not crystallize as isolated ions. It forms discrete, centrosymmetric dimers.^[1]

The Binuclear "Paddlewheel" Core

The fundamental building block is the dimer $[\text{Cu}_2(\text{isobutyrate})_4(\text{H}_2\text{O})_2]$.

- **Equatorial Plane:** Each Copper(II) ion is coordinated by four oxygen atoms from four different bridging isobutyrate ligands. This forms a square-planar base.^[2]
- **Axial Position:** The fifth coordination site (apical) is occupied by a water molecule, completing a square pyramidal geometry () around each copper.
- **Metal-Metal Interaction:** The two square pyramids share a base, facing each other. The $\text{Cu}\cdots\text{Cu}$ distance is typically 2.60–2.63 Å, which is slightly longer than metallic copper (2.56 Å) but short enough to allow significant magnetic interaction.

Metric Parameters (Representative for Isobutyrate Homologs)

Based on structural homology with Copper(II) propionate and butyrate dimers.

Parameter	Value (Approx.)	Description
Crystal System	Monoclinic / Triclinic	Commonly or for this family.
Cu...Cu Distance	2.62 Å	Indicates strong structural pairing but no direct metal-metal bond.
Cu-O (Equatorial)	1.96 – 1.98 Å	Strong covalent interactions with carboxylate oxygens.
Cu-O (Axial)	2.10 – 2.20 Å	Weaker bond to the apical water molecule (Jahn-Teller elongation).
Coordination Geometry	Square Pyramidal	Distorted due to the constraints of the bridging ligands.

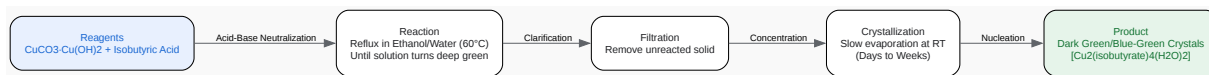
Part 3: Synthesis & Crystallization Protocol

This protocol yields high-purity $[\text{Cu}_2(\text{isobutyrate})_4(\text{H}_2\text{O})_2]$ crystals suitable for X-ray diffraction or magnetic susceptibility studies.

Reagents:

- Copper(II) Hydroxide () or Copper(II) Carbonate Basic ()
- Isobutyric acid (2-methylpropanoic acid), excess.
- Ethanol/Water (solvent).[1]

Workflow:



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Figure 1: Synthesis workflow for Copper(II) isobutyrate monohydrate.

Step-by-Step:

- **Dissolution:** Suspend 5.0 g of basic copper carbonate in 50 mL of warm water/ethanol (1:1).
- **Acidification:** Slowly add isobutyric acid (approx. 10 mL) with stirring. The evolution of gas indicates reaction progress.
- **Reflux:** Heat the mixture to 60°C for 1 hour to ensure complete conversion. The solution should turn a deep, rich green (characteristic of the binuclear species).
- **Crystallization:** Filter the hot solution to remove any unreacted solids. Allow the filtrate to stand at room temperature.
- **Harvesting:** Dark green crystals of the monohydrate (dimer dihydrate) will form over 2-5 days. Wash with cold ethanol.

Part 4: Electronic & Magnetic Properties

The magnetic behavior of Copper(II) isobutyrate is a direct consequence of its crystal structure.

- **Spin State:** Each Cu(II) is ().
- **Coupling:** The two spins are antiferromagnetically coupled (ground state).

- Mechanism: The unpaired electrons in the orbitals of the copper ions interact via the orbitals of the bridging carboxylate ligands (Superexchange).
- Bleaney-Bowers Equation: The magnetic susceptibility () deviates from the Curie-Weiss law, fitting the dimer model with a coupling constant () typically around 300–350 cm⁻¹.

Why this matters: This strong coupling makes the compound an excellent model for biological systems containing coupled copper centers, such as Hemocyanin and Tyrosinase.

Part 5: Applications in Drug Development & Catalysis

- Bio-Inorganic Modeling: Researchers use this structure to study the mechanism of Type 3 copper proteins. The labile axial water molecule mimics the substrate binding site in metalloenzymes, allowing for ligand exchange studies (e.g., replacing with imidazole or urea derivatives).
- Catalytic Precursor: Copper(II) isobutyrate is used as a catalyst in organic synthesis, specifically for:
 - Propargylation of cyclic aldimines: Used in the synthesis of alkaloids like (-)-harmicine.
 - C-H Activation: The carboxylate ligands can assist in concerted metallation-deprotonation (CMD) pathways.
- Metal-Organic Frameworks (MOFs): The "paddlewheel" unit is a secondary building unit (SBU) of choice for constructing porous MOFs. The axial sites can link to pillars (e.g., pyrazine), forming 3D networks with high surface area.

Part 6: Structural Visualization

The following diagram illustrates the connectivity of the binuclear core.

Figure 2: Connectivity of the $[\text{Cu}_2(\text{isobutyrate})_4(\text{H}_2\text{O})_2]$ dimer.[3] Yellow nodes represent the four bridging carboxylate ligands clamping the two copper centers.

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